6-diazo-5-oxo-L-norleucine
Overview
Description
Mechanism of Action
Target of Action
6-Diazo-5-oxo-L-norleucine (DON) is a broad-acting glutamine antagonist . It primarily targets various glutamine-utilizing enzymes, including cytidine triphosphate synthase 1 (CTPS1) and various glutaminases . These enzymes play crucial roles in cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Mode of Action
Due to its structural similarity to glutamine, DON can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation . This interaction with its targets leads to a disruption in the normal metabolic processes that rely on glutamine, affecting the synthesis of nucleotides, amino acids, and other essential biomolecules.
Biochemical Pathways
The inhibition of glutamine-utilizing enzymes by DON affects several biochemical pathways. These include the Pyrimidine-De-Novo-Synthesis and Purine-De-Novo-Synthesis pathways, which are crucial for nucleotide synthesis . It also affects the first step of glutaminolysis, a metabolic pathway that converts glutamine into glutamate . Furthermore, DON inhibits NAD synthase, a key enzyme in the electron transport chain , and asparagine synthetase, which is involved in amino acid synthesis .
Result of Action
The result of DON’s action at the molecular and cellular levels is the inhibition of many enzymes of nucleotide synthesis . This leads to apoptosis, or programmed cell death . It has been shown in vitro that DON treatment can cause damage to the inner mitochondrial membrane and induce single-strand DNA breaks .
Action Environment
The action, efficacy, and stability of DON can be influenced by various environmental factors. For instance, the toxicity of DON to gastrointestinal (GI) tissues, which are known to be highly glutamine-dependent, has been a major impediment to its clinical use . To circumvent this GI toxicity, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues, including the CNS . When these prodrugs are administered in a low daily dosing regimen, appropriate for metabolic inhibition, they are robustly effective without significant toxicity .
Biochemical Analysis
Biochemical Properties
6-Diazo-5-oxo-L-norleucine is used as an inhibitor of different glutamine utilizing enzymes . Due to its similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation . It inhibits enzymes such as Carbamoyl phosphate synthase (CAD), CTP synthase (CTPS), FGAR amidotransferase, Guanosine monophosphate synthetase (GMPS), PRPP amidotransferase, Mitochondrial glutaminase, NAD synthase, and Asparagine synthetase .
Cellular Effects
This compound is a cytotoxic inhibitor of many enzymes of nucleotide synthesis . It has been shown in vitro that this compound treatment led to apoptosis, or programmed cell death . Different pathways were investigated; it could be shown that the inner mitochondrial membrane was damaged, and that single-strand DNA breaks occurred .
Molecular Mechanism
The molecular mechanism of this compound involves its similarity to glutamine, which allows it to enter the catalytic centers of glutamine-utilizing enzymes and inhibit them by covalent binding, or more precisely, by alkylation . This results in the inhibition of many enzymes of nucleotide synthesis .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly cleared from plasma with a half-life of approximately 3 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its role as a glutamine antagonist . It inhibits various enzymes involved in the synthesis of nucleotides .
Transport and Distribution
Glutamine, the molecule that this compound mimics, is transported into cells by one of multiple amino acid transporters . Once inside the cell, glutamine is used in multiple metabolic processes . It is likely that this compound follows a similar transport and distribution pattern.
Preparation Methods
DON is synthesized through a series of enzymatic reactions starting from lysine. The biosynthesis involves three key enzymes in bacteria
Chemical Reactions Analysis
DON undergoes various types of chemical reactions, including:
Oxidation: DON can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions involving DON are less common.
Substitution: DON can undergo substitution reactions, particularly involving its diazo group.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DON has a wide range of scientific research applications:
Chemistry: Used as an inhibitor of various glutamine-utilizing enzymes.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Industry: Limited industrial applications, primarily used in research settings.
Comparison with Similar Compounds
Similar compounds to DON include:
Azaserine: Another glutamine antagonist with similar enzyme inhibition properties.
Acivicin: A glutamine analog that inhibits glutamine-utilizing enzymes.
Methionine sulfoximine: Inhibits glutamine synthetase.
DON is unique due to its specific diazo group, which allows it to form covalent bonds with enzyme active sites, leading to irreversible inhibition .
Properties
IUPAC Name |
2-amino-6-diazo-5-oxohexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWQAMGASJSUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-17-0, 157-03-9 | |
Record name | DL-Diazooxonorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-diazo-5-oxo-L-norleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-DIAZO-5-OXO-DL-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DON is a glutamine antagonist, meaning it interferes with the normal biological functions of glutamine. [, , ] It primarily targets glutamine-utilizing enzymes, particularly those involved in nucleotide biosynthesis and glutathione synthesis. [, , ]
A: DON inhibits several key enzymes, including:* Phosphate-activated glutaminase (PAG): This mitochondrial enzyme converts glutamine to glutamate, a precursor for neurotransmitter synthesis and a key component of glutathione. [, ]* Anthranilate synthase: This enzyme utilizes glutamine in the biosynthesis of tryptophan. []* Cytidine triphosphate synthase (CTPS): This enzyme utilizes the amide group of glutamine for the synthesis of CTP, a crucial nucleotide for DNA and RNA synthesis. []
A: By inhibiting glutamine-dependent enzymes, DON disrupts essential cellular processes including:* Nucleotide biosynthesis: This leads to impaired DNA and RNA synthesis, impacting cell growth and proliferation. [, ]* Glutathione synthesis: This weakens the cellular antioxidant defense system, potentially leading to oxidative stress and cell death. []* Amino acid metabolism: DON can also interfere with the metabolism of other amino acids like asparagine. [, ]
A: The inhibition of glutamine metabolism by DON leads to various downstream effects, including:* Reduced tumor cell growth and proliferation. [, , ]* Induction of apoptosis in cancer cells. [, ]* Suppression of uric acid synthesis. []* Modulation of immune response, specifically lymphocyte proliferation. []* Disruption of cartilaginous differentiation. []
ANone: The molecular formula of DON is C6H9N3O3, and its molecular weight is 171.15 g/mol.
ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DON.
ANone: The provided research primarily focuses on DON's biological activity and its therapeutic potential as an anti-cancer agent. Information regarding its material compatibility, stability under various conditions, catalytic properties, and computational modeling is limited in these studies.
A: Research suggests that modifications to DON's structure, specifically at the amine and carboxylate groups, can influence its stability and cellular uptake. [, , ] Prodrug strategies employing substitutions at these positions have been explored to enhance DON's tumor-targeting ability and mitigate systemic toxicity. [, ]
A: Yes, research highlights the development of DON prodrugs like DRP-104 and isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate (6) that demonstrate improved stability, tumor-specific activation, and reduced off-target toxicity compared to DON. [, ]
A: DON exhibits instability under certain conditions, particularly in aqueous solutions. [] This instability, along with its inherent toxicity, has hindered its clinical development.
A: Prodrug approaches have been employed to overcome DON's limitations. [, , , ] By masking DON's reactive groups, prodrugs aim to increase its stability in circulation, allowing for targeted delivery to tumor tissues and subsequent release of active DON.
A: While detailed ADME profiles are not extensively discussed, research indicates that DON suffers from rapid systemic clearance and a short half-life. [] This necessitates frequent dosing schedules to maintain therapeutic levels, which can exacerbate its toxicity.
A: Prodrugs are designed to improve DON's pharmacokinetic properties by increasing its stability in circulation and enhancing its tumor-specific delivery. [, , ] This targeted approach minimizes systemic exposure and off-target toxicity, potentially leading to a more favorable therapeutic index.
A: Numerous studies demonstrate DON's in vitro and in vivo efficacy against various cancer cell lines and animal models, including murine leukemia, colon cancer, mammary tumors, and human tumor xenografts. [, , , ]
A: Recent preclinical studies using DON prodrugs, delivered at lower, more frequent doses, have shown remarkable antitumor activity with a more manageable safety profile. [, ] These findings provide a rationale for reevaluating DON's clinical potential, particularly in combination with other metabolic inhibitors or targeted therapies.
ANone: While the provided research highlights DON's potential as an anticancer agent, it primarily focuses on its mechanism of action, preclinical efficacy, and efforts to improve its delivery and safety through prodrug strategies. Information regarding resistance mechanisms, long-term toxicity, specific drug delivery systems, biomarkers for efficacy prediction, detailed analytical methods, environmental impact, and potential alternatives to DON is limited in these studies.
A: Key milestones in DON research include:* Initial discovery and characterization: Identification of DON as a potent glutamine antagonist with antitumor activity. []* Early clinical trials: Demonstrated limited efficacy and significant toxicity, leading to its abandonment. [, , ]* Resurgence of interest: Renewed focus on DON's potential due to a deeper understanding of cancer cell metabolism and the importance of glutamine in tumor growth. [, , ]* Development of prodrug strategies: Efforts to improve DON's pharmacokinetic properties, reduce toxicity, and enhance tumor-targeted delivery. [, , , ]* Preclinical validation of prodrugs: Promising results in animal models, paving the way for potential clinical re-evaluation of DON as a cancer therapeutic. [, ]
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